Z-Asp-OH
Overview
Description
Z-Asp-OH: is an organic compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of L-aspartic acid. This compound is often used in peptide synthesis and serves as a protecting group for the amino group of aspartic acid .
Mechanism of Action
Target of Action
Z-Asp-OH, also known as N-[(benzyloxy)carbonyl]-L-aspartic acid or Cbthis compound, is an aspartic acid derivative Aspartic acid derivatives are known to influence the secretion of anabolic hormones , suggesting that they may interact with hormone receptors or enzymes involved in hormone synthesis.
Mode of Action
Aspartic acid derivatives are known to influence the secretion of anabolic hormones This suggests that this compound may interact with its targets, leading to changes in hormone secretion
Biochemical Pathways
This compound, being an aspartic acid derivative, may be involved in the biosynthesis of aspartic acid and asparagine . Aspartic acid can be synthesized by transamination of oxaloacetic acid with glutamic acid . Aspartic acid and its derivatives are known to influence various biological processes, including the secretion of anabolic hormones .
Result of Action
Aspartic acid derivatives are known to influence the secretion of anabolic hormones , suggesting that they may have a role in regulating muscle growth and repair, among other physiological processes.
Biochemical Analysis
Biochemical Properties
N-[(benzyloxy)carbonyl]-L-aspartic acid plays a role in biochemical reactions, particularly in the synthesis of multiphosphorylated peptides . It interacts with enzymes, proteins, and other biomolecules, contributing to various biochemical processes. For instance, it has been used in the Fmoc synthesis of the multiphosphorylated sequence H-[Asp-(Ser(P))2]3-Asp-OH from phosphophoryn, a protein involved in dentine mineralization .
Molecular Mechanism
The molecular mechanism of action of N-[(benzyloxy)carbonyl]-L-aspartic acid involves its participation in the synthesis of multiphosphorylated peptides It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
N-[(benzyloxy)carbonyl]-L-aspartic acid is involved in the metabolic pathway leading to the synthesis of multiphosphorylated peptides . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp-OH typically involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Asp-OH undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or alcohols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: L-aspartic acid and benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Z-Asp-OH is widely used in peptide synthesis as a protecting group for the amino group of aspartic acid. This allows for selective reactions at other functional groups without interference from the amino group .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of aspartic acid residues in proteins .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It helps in the design of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Comparison with Similar Compounds
- N-[(benzyloxy)carbonyl]-L-lysine
- N-[(benzyloxy)carbonyl]-L-cysteine
- N-[(benzyloxy)carbonyl]-L-proline
Comparison: Z-Asp-OH is unique in its application as a protecting group for the amino group of aspartic acid. While similar compounds like N-[(benzyloxy)carbonyl]-L-lysine and N-[(benzyloxy)carbonyl]-L-cysteine serve similar roles in peptide synthesis, they are specific to their respective amino acids. The choice of protecting group depends on the specific requirements of the synthesis process .
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027368 | |
Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-61-0 | |
Record name | Benzyloxycarbonyl-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Benzyloxycarbonyl)aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(BENZYLOXYCARBONYL)ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P9JC41T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Z-Asp-OH in the context of the provided research papers?
A1: this compound is primarily used as a protected form of L-aspartic acid in peptide synthesis. The benzyloxycarbonyl (Z) group acts as a temporary protecting group for the amino group of aspartic acid, allowing for controlled and selective peptide bond formation. [, , ]
Q2: How does the choice of solvent system affect the enzymatic synthesis of peptides using this compound?
A2: The research highlights the importance of solvent selection for successful enzymatic peptide synthesis using this compound. [] compares thermolysin and papain for aspartame precursor synthesis (this compound + Phe-OMe → Z-Asp-Phe-OMe). While thermolysin proved effective in various systems (precipitation, dissolved-state, biphasic), papain showed good activity only in a biphasic system. This difference is attributed to the absence of esterase activity in thermolysin, which could interfere with the desired synthesis.
Q3: Can you provide an example of a specific reaction condition optimization described in the papers involving this compound?
A3: [] investigates the influence of reaction conditions on the synthesis of sweetener precursors, including those involving this compound. The study highlights that optimizing the observed pH and water content is crucial for thermolysin-catalyzed coupling of this compound with amino acid esters in tert-amyl alcohol. Optimal coupling occurred at an observed pH of 8 or 9 and a water content of approximately 6% (v/v).
Q4: Are there alternative protecting groups to the benzyloxycarbonyl (Z) group for aspartic acid in peptide synthesis?
A4: Yes, [] directly compares the use of this compound and For-Asp-OH (where "For" refers to the formyl protecting group) in the synthesis of sweetener precursors using thermolysin. The study found that under the tested reaction conditions, the Z protecting group led to better coupling yields compared to the For group. This highlights that the choice of protecting group can significantly impact reaction efficiency.
Q5: How do the properties of the nucleophile affect the enzymatic synthesis of peptides using this compound?
A5: [] observes that the choice of nucleophile also impacts the yield of enzymatic peptide synthesis. When comparing H-Phe-OMe and H-Ala-OcHex as nucleophiles reacting with this compound, H-Phe-OMe consistently showed better reactivity, leading to higher yields of the desired peptide product. This difference is attributed to the inherent reactivity difference between the two nucleophiles.
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